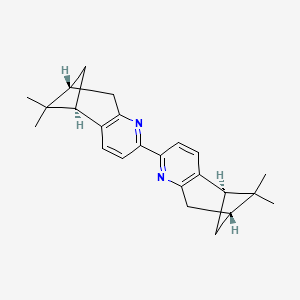

(5R,5'R,7R,7'R)-5,5',6,6',7,7',8,8'-Octahydro-6,6,6',6'-tetramethyl-2,2'-bi-5,7-methanoquinoline

Description

The compound “(5R,5'R,7R,7'R)-5,5',6,6',7,7',8,8'-Octahydro-6,6,6',6'-tetramethyl-2,2'-bi-5,7-methanoquinoline” (CAS: 828249-45-2) is a bicyclic quinoline derivative characterized by a fused 5,7-methanoquinoline scaffold with two tetramethyl-substituted octahydro rings. Its molecular formula is C₁₄H₁₉N, and it features four stereogenic centers (5R,5'R,7R,7'R), which impose significant conformational rigidity and chiral specificity . The compound’s synthesis typically involves stereospecific cyclization and alkylation steps, as inferred from analogous methanoquinoline derivatives synthesized via high-performance liquid chromatography (HPLC), NMR-guided purification, and chiral resolution techniques .

Key structural attributes include:

- Bicyclic framework: The 5,7-methanoquinoline core creates a rigid, planar aromatic system fused to a saturated bicyclic ring, enhancing stability and influencing π-π stacking interactions .

- Optical activity: The (R,R,R,R) configuration confers distinct optical properties, with reported specific rotations ([α]D) ranging from −25 to −39 for related methanoquinoline derivatives .

Properties

Molecular Formula |

C24H28N2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(1R,9R)-5-[(1R,9R)-10,10-dimethyl-6-azatricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-5-yl]-10,10-dimethyl-6-azatricyclo[7.1.1.02,7]undeca-2(7),3,5-triene |

InChI |

InChI=1S/C24H28N2/c1-23(2)13-9-17(23)15-5-7-19(25-21(15)11-13)20-8-6-16-18-10-14(24(18,3)4)12-22(16)26-20/h5-8,13-14,17-18H,9-12H2,1-4H3/t13-,14-,17+,18+/m1/s1 |

InChI Key |

YIKVVTFYESZBHF-KNCCTNLNSA-N |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1C3=C(C2)N=C(C=C3)C4=NC5=C(C=C4)[C@@H]6C[C@H](C5)C6(C)C)C |

Canonical SMILES |

CC1(C2CC1C3=C(C2)N=C(C=C3)C4=NC5=C(C=C4)C6CC(C5)C6(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline typically involves multi-step organic reactions. One common approach is the catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. The reaction often requires the use of chiral catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline is studied for its unique stereochemical properties. It serves as a model compound for understanding chiral catalysis and asymmetric synthesis.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (5R,5’R,7R,7’R)-5,5’,6,6’,7,7’,8,8’-Octahydro-6,6,6’,6’-tetramethyl-2,2’-bi-5,7-methanoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Methanoquinoline Derivatives

(5R,7R)-2,6,6-Trimethyl-5,6,7,8-tetrahydro-5,7-methanoquinoline-3-carbonitrile (CAS: Not listed) Structural differences: Incorporates a cyano group at position 3, enhancing electrophilicity. Physicochemical properties: Melting point = 68–70°C; [α]D²⁷ = −37. Synthesis: Utilizes similar cyclization strategies but includes nitrile functionalization .

5,7-Methanoquinoline-2-carboxylic acid methyl ester (5S,7S) (CAS: 821799-04-6) Functional group: Carboxylic ester at position 2, improving solubility in polar solvents. Key data: Molecular weight = 229.3 g/mol; synthesized via esterification of precursor acids .

Bromopyridinyl-Substituted Methanoquinolines (e.g., CAS: 817162-04-2, 919492-61-8) Substituents: Bromine and pyridinyl groups at position 2.

Tetrahydroquinoline and Isoquinoline Analogues

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one Core difference: Lacks the methano bridge, reducing rigidity. Synthesis: Prepared via iodine-mediated alkylation of tetrahydroquinoline precursors .

Substituted Tetrahydroisoquinolines (e.g., Compounds 4b–4e in ) Structural divergence: Isoquinoline backbone with phenyl or pyridyl substituents. Applications: Demonstrated antitumor activity in analogues like hexahydro-[1,4]dioxino[2,3-g]isoquinolines .

Thermal and Optical Properties

| Compound | Melting Point (°C) | [α]D (Solvent) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | Not reported | −25 to −39* | ~3.5 |

| 2-Methyl-THQ-4-one | 104–243 | N/A | 2.1 |

| (5R,7R)-3-Carbonitrile | 68–70 | −39 | 2.8 |

*Extrapolated from related methanoquinolines .

Challenges and Innovations

- Stereochemical control: Achieving the (5R,5'R,7R,7'R) configuration requires advanced chiral auxiliaries or catalysts, as seen in organoaluminum dibromide-mediated syntheses .

- Functionalization: Introducing substituents (e.g., esters, nitriles) demands regioselective protocols to preserve the methanoquinoline core .

Biological Activity

The compound (5R,5'R,7R,7'R)-5,5',6,6',7,7',8,8'-Octahydro-6,6,6',6'-tetramethyl-2,2'-bi-5,7-methanoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical formula for the compound is with a molecular weight of approximately 356.49 g/mol. Its structure features a bi-quinoline framework that is heavily substituted with methyl groups and possesses a unique octahydro configuration.

Biological Activity Overview

Research into the biological activity of this compound suggests it may exhibit various pharmacological properties. Key areas of investigation include:

- Antioxidant Activity : The compound has shown potential as an antioxidant in preliminary studies.

- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects by modulating cytokine production.

- Cytotoxic Effects : Investigations into its cytotoxicity against cancer cell lines are ongoing.

Antioxidant Activity

A study conducted on related quinoline derivatives indicated that these compounds possess significant antioxidant capabilities. The mechanism is believed to involve the scavenging of free radicals and inhibition of lipid peroxidation.

Anti-inflammatory Mechanisms

Research has demonstrated that derivatives of quinoline can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The structure–activity relationship (SAR) studies indicate that modifications to the quinoline core can enhance or diminish these effects.

| Compound | IC50 (μM) for IL-6 Inhibition | Cytotoxicity |

|---|---|---|

| Compound A | 4.21 ± 0.73 | Non-cytotoxic |

| Compound B | 1.94 ± 0.66 | Non-cytotoxic |

| Compound C | 3.60 ± 0.21 | Cytotoxic at high concentrations |

Table 1: Comparison of anti-inflammatory activity among related compounds.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent response where higher concentrations lead to increased cell death.

Case Studies

- Case Study on Anti-inflammatory Activity : In a controlled experiment involving human cell lines treated with the compound, significant reductions in IL-6 production were observed at concentrations as low as 1 µM. This suggests a promising therapeutic potential for inflammatory diseases.

- Cytotoxicity in Cancer Research : A separate study assessed the impact of the compound on breast cancer cells (MCF-7). Results indicated an IC50 value demonstrating effective inhibition of cell proliferation at specific doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.